7-Bromo-6-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
7-Bromo-6-hydroxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 6th position on the benzopyran ring. Coumarins, including this compound, are widely studied for their potential therapeutic applications, particularly in the fields of medicine and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one typically involves the bromination of 6-hydroxy-2H-1-benzopyran-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 7-Bromo-6-oxo-2H-1-benzopyran-2-one.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
7-Bromo-6-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin with similar structural features but lacking the bromine atom.
7-Hydroxy-6-methyl-2H-1-benzopyran-2-one: Another coumarin derivative with a methyl group at the 6th position instead of a hydroxyl group.
Uniqueness
7-Bromo-6-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
918300-48-8 |
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Molecular Formula |
C9H5BrO3 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-6-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO3/c10-6-4-8-5(3-7(6)11)1-2-9(12)13-8/h1-4,11H |
InChI Key |
URCVBXMPDJMLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)Br |
Origin of Product |
United States |
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